molecular formula C18H14ClN3OS B251156 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide

2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide

Cat. No. B251156
M. Wt: 355.8 g/mol
InChI Key: YSILXPCJNQPABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied extensively for its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in cell division and DNA repair. This inhibition leads to cell cycle arrest and apoptosis, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of tumor cells. It has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with quinoline-5-carboxamide in the presence of a base to form the final product.

Scientific Research Applications

2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential applications in various fields. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide

InChI

InChI=1S/C18H14ClN3OS/c1-11-7-8-12(14(19)10-11)17(23)22-18(24)21-16-6-2-5-15-13(16)4-3-9-20-15/h2-10H,1H3,(H2,21,22,23,24)

InChI Key

YSILXPCJNQPABK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3)Cl

Origin of Product

United States

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